molecular formula C17H16N2O2 B2830506 N-(4-ethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide CAS No. 941881-25-0

N-(4-ethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide

Cat. No.: B2830506
CAS No.: 941881-25-0
M. Wt: 280.327
InChI Key: MPCYNRPQGOMZGP-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a synthetic small molecule based on the furo[3,2-b]pyridine scaffold, a fused heterocyclic system of significant interest in medicinal chemistry and drug discovery. This core structure is recognized for its isosterism with other privileged pharmacophores like benzofurans and azaindoles, which frequently appear in biologically active compounds . The furo[3,2-b]pyridine scaffold has demonstrated a wide range of pharmacological potential, with research indicating applications as antibiotic, antiviral, antifungal, and anticancer agents . Furthermore, these compounds have been investigated as potent inhibitors of various kinases , nicotinic acetylcholine receptors, CLKs, DYRK1A, and glucosidases, making them valuable tools for probing complex biological pathways . The specific substitution pattern of this compound—featuring a carboxamide linker to a 4-ethylphenyl group—is a common motif in the design of kinase inhibitors and other bioactive molecules, suggesting its utility in structure-activity relationship (SAR) studies . Researchers can employ this chemical in hit-to-lead optimization campaigns, as a building block for more complex structures, or as a reference standard in biological screening. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(4-ethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-3-12-5-7-13(8-6-12)19-17(20)16-10-14-15(21-16)9-4-11(2)18-14/h4-10H,3H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPCYNRPQGOMZGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC3=C(O2)C=CC(=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the furo[3,2-b]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the ethylphenyl group: This step often involves a Friedel-Crafts alkylation reaction using 4-ethylphenyl halides.

    Formation of the carboxamide group: This can be done through the reaction of the intermediate compound with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of N-(4-ethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs and their differences:

Compound Name Substituents/R-Groups Molecular Formula Molecular Weight (g/mol) Key Features Reference(s)
N-(4-ethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide 5-methyl, 4-ethylphenyl C₁₈H₁₈N₂O₂ 294.35 Furo[3,2-b]pyridine core; ethylphenyl amide
6-chloro-2-(4-fluorophenyl)-N-methyl-5-(3-((1-(pyrimidin-2-yl)cyclopropyl)carbamoyl)phenyl)furo[2,3-b]pyridine-3-carboxamide 6-chloro, 4-fluorophenyl, pyrimidin-2-yl cyclopropyl carbamoyl C₃₀H₂₄ClFN₆O₃ 579.00 Furo[2,3-b]pyridine core; halogenated aryl; complex cyclopropane substituent
2-(4-fluorophenyl)-N-methyl-5-(3-((1-phenylcyclopropyl)carbamoyl)phenyl)-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide 4-fluorophenyl, trifluoroethylamino, phenylcyclopropyl carbamoyl C₃₃H₂₇F₄N₅O₃ 649.59 Trifluoroethylamino group; enhanced lipophilicity
N-(4-ethoxyphenyl)-5-ethyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide 4-ethoxyphenyl, pyrazolopyridine core C₂₄H₂₄N₄O₃ 428.48 Pyrazolo[4,3-c]pyridine scaffold; ethoxy group
6-{[2-(4-bromophenyl)-2-oxoethyl]thio}-5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide 4-bromophenyl thioether, dihydropyridine core C₂₈H₂₃BrN₄O₄S 615.47 Dihydropyridine with thioether linkage; bromo substituent

Key Structural and Functional Differences

Core Heterocycle Variations :

  • The target compound features a furo[3,2-b]pyridine core, while analogs in , and 5 use a furo[2,3-b]pyridine scaffold. The position of the fused furan ring impacts electronic properties and binding interactions .
  • Compounds like those in and employ dihydropyridine or pyrazolopyridine cores, which alter conformational flexibility and metabolic stability .

Alkyl/Aryl Groups: The 4-ethylphenyl group in the target compound balances lipophilicity and steric bulk, whereas trifluoroethylamino () or cyclopropylamine () substituents modulate solubility and metabolic resistance.

Synthetic Methodologies :

  • The target compound’s synthesis likely follows a route similar to those in and , involving amide coupling (e.g., HATU or EDC/NHS) between a carboxylic acid derivative and an aryl amine .
  • Analogs with cyclopropane rings (e.g., ) require additional steps for cyclopropane formation, such as [2+1] cycloadditions or nucleophilic ring-opening reactions.

Biological Activity

N-(4-ethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The molecular formula of N-(4-ethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide is C15H16N2O2C_{15}H_{16}N_2O_2. The compound features a furo[3,2-b]pyridine core, which is known for its pharmacological relevance. The presence of the ethylphenyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.

Antimicrobial Activity

Research indicates that N-(4-ethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound has shown particular promise in inhibiting the growth of resistant strains, suggesting potential use in treating infections where conventional antibiotics fail .

Antiviral Activity

In addition to its antimicrobial effects, this compound has been evaluated for antiviral activity. Preliminary assays indicate that it may inhibit viral replication in certain models, although further studies are required to elucidate the specific mechanisms involved. The interaction with viral proteins could be a focal point for future research .

The mechanism of action of N-(4-ethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide involves modulation of key signaling pathways:

  • NF-κB Pathway : This compound appears to inhibit the NF-κB pathway, which is crucial in inflammatory responses and cancer progression.
  • MAPK Pathway : It also influences the MAPK signaling cascade, affecting cell proliferation and survival .

These interactions suggest that the compound could have broader implications in treating inflammatory diseases and certain cancers.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at a leading pharmaceutical institute assessed the antimicrobial efficacy of N-(4-ethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide against a panel of bacterial strains. The results indicated:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound has potential as a therapeutic agent against resistant bacterial infections .

Study 2: Antiviral Properties

In a separate investigation focused on antiviral activity, N-(4-ethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide was tested against influenza virus. The results showed a significant reduction in viral titers at concentrations above 50 µg/mL, indicating effective inhibition of viral replication .

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